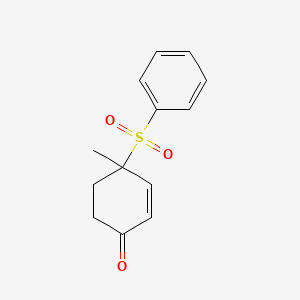![molecular formula C21H14ClF3N2O2 B11950053 N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of benzoyl, chlorophenyl, and trifluoromethyl groups, contribute to its distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-benzoyl-4-chloroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as benzoyl and trifluoromethyl can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-N’-phenylurea
- N-(2-benzoyl-4-chlorophenyl)-N’-[4-(trifluoromethyl)phenyl]urea
- N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)benzyl]urea
Uniqueness
Compared to similar compounds, N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea exhibits unique properties due to the specific positioning of the trifluoromethyl group. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H14ClF3N2O2 |
|---|---|
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
1-(2-benzoyl-4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H14ClF3N2O2/c22-15-9-10-18(17(12-15)19(28)13-5-2-1-3-6-13)27-20(29)26-16-8-4-7-14(11-16)21(23,24)25/h1-12H,(H2,26,27,29) |
Clave InChI |
WTJTVMFNUPKMAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


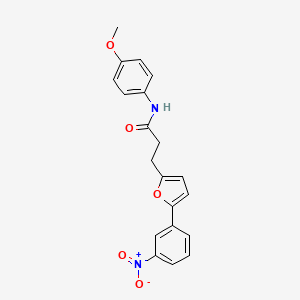

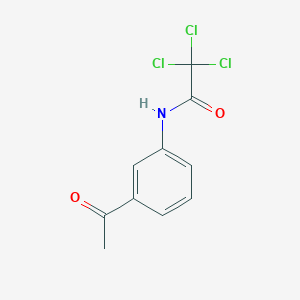


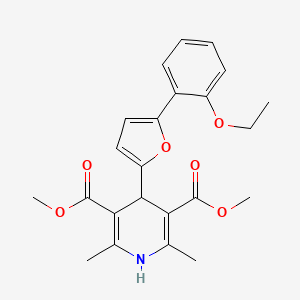
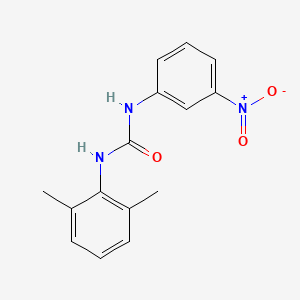
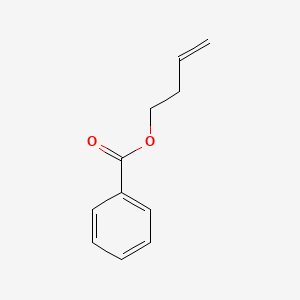

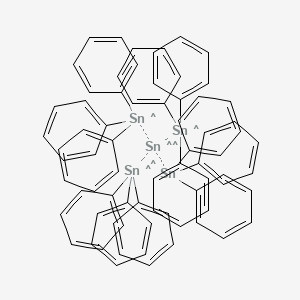
![Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate](/img/structure/B11950029.png)
